5-butyl-1H-tetrazole
Description
Overview of Tetrazole Heterocycles: Structural Features and Significance
Tetrazoles represent a significant class of five-membered heterocyclic compounds, characterized by a ring system containing one carbon atom and four nitrogen atoms mdpi.comnih.govwikipedia.orgresearchgate.net. This unique arrangement of heteroatoms endows tetrazoles with distinctive chemical and physical properties, making them valuable in various scientific disciplines, from medicinal chemistry to materials science mdpi.comresearchgate.netthieme-connect.com.
Historical Development of Tetrazole Synthesis and Research
The study of tetrazoles dates back to 1885 when Swedish chemist J. A. Bladin first synthesized and characterized a tetrazole derivative nih.govresearchgate.netsigmaaldrich.comkashanu.ac.ir. Early synthetic approaches, such as the Pinner reaction involving the cycloaddition of organic nitriles with azides, laid the groundwork for further exploration of this heterocyclic system wikipedia.orgnih.gov. Over the decades, research has expanded to include numerous synthetic methodologies, often employing catalytic systems and multicomponent reactions to access a diverse array of tetrazole derivatives nih.govsigmaaldrich.comacademie-sciences.frresearchgate.netscielo.org.zaualg.ptresearchgate.net.
Unique Characteristics of the Tetrazole Ring System
The tetrazole ring system is inherently nitrogen-rich, with the parent compound exhibiting a high nitrogen content mdpi.comnih.govwikipedia.orgresearchgate.net. A key feature of tetrazoles is their ability to exist in tautomeric forms, primarily the 1H- and 2H-tautomers, with the equilibrium often influenced by the phase (solid, liquid, or gas) and solvent polarity nih.govthieme-connect.comnih.gov. The 1H- and 2H-tautomers are considered aromatic due to their delocalized π-electron system, contributing to the stability of the ring mdpi.comnih.govnih.gov.
Tetrazoles are recognized for their strong acidic character, with the parent compound exhibiting a pKa of approximately 4.9, comparable to that of carboxylic acids mdpi.comresearchgate.net. This acidity arises from the effective delocalization of the negative charge on the conjugate base across the nitrogen atoms of the ring clinisciences.com. While generally weak bases, tetrazoles can undergo protonation in strong mineral acids mdpi.comresearchgate.net.
The significance of tetrazoles extends to their role as bioisosteres for carboxylic acid and amide functionalities in medicinal chemistry. Their metabolic stability, coupled with similar acidity and structural features, allows them to mimic these endogenous groups, often enhancing pharmacokinetic properties and therapeutic efficacy mdpi.comresearchgate.netresearchgate.netthieme-connect.comsigmaaldrich.comkashanu.ac.ir. Beyond pharmaceuticals, tetrazoles find applications in materials science, including energetic materials, corrosion inhibitors, and as ligands in coordination chemistry mdpi.comwikipedia.orgresearchgate.netthieme-connect.com.
The Role of Alkyl-Substituted Tetrazoles in Contemporary Chemical Research
Alkyl-substituted tetrazoles, such as 5-butyl-1H-tetrazole, represent a vital subset of this chemical class, offering modified properties and expanded applications. The introduction of an alkyl chain can influence solubility, lipophilicity, and steric interactions, thereby tuning the compound's behavior in chemical reactions and biological systems .
Distinctive Aspects of this compound in the Tetrazole Family
This compound possesses the molecular formula C₅H₁₀N₄ and a molecular weight of approximately 126.16 g/mol nih.govepa.govchemsynthesis.commolaid.com. The butyl group, attached at the C5 position of the tetrazole ring, is a common alkyl substituent that can influence the compound's physical properties, such as solubility in organic solvents, which is beneficial for certain synthetic procedures . While specific data on the melting point of this compound is not consistently reported across reliable, non-excluded sources, tetrazoles generally exist as solids chemsynthesis.comaksci.com.
Synthesis of this compound: The synthesis of 5-substituted 1H-tetrazoles typically involves the [3+2] cycloaddition reaction between nitriles and azide (B81097) sources nih.govwikipedia.orgresearchgate.netsigmaaldrich.comkashanu.ac.irnih.govacademie-sciences.frscielo.org.zaualg.ptresearchgate.netbeilstein-journals.org. For this compound, this commonly involves the reaction of a butyl nitrile precursor with an azide. Several methods have been documented:
| Synthesis Method | Reactants | Catalyst/Conditions | Yield | Reference |
| [3+2] Cycloaddition | Butyl nitrile, Sodium azide | Acidic conditions | Varies | |
| [3+2] Cycloaddition | Pentanenitrile, Sodium azide | Bu₃SnCl, o-xylene, reflux; followed by NaOH (aq) and HCl (aq) | 89% | thieme-connect.com |
| Three-component reaction | Aldehyde, Hydroxylamine, Tetrabutylammonium (B224687) azide (TBAA) | Nano-Cu₂O–MFR catalyst | 54% | researchgate.net |
| [3+2] Cycloaddition | Benzonitrile, Sodium azide | Nano-TiCl₄·SiO₂ in DMF, reflux | Good | scielo.org.za |
| [3+2] Cycloaddition | Nitriles, Sodium azide | Water, Lewis acids (e.g., ZnCl₂, ZnBr₂) | Good | ualg.pt |
| [3+2] Cycloaddition | Nitriles, Sodium azide | Silver nitrate (B79036) catalyst in refluxing DMF | Good | thieme-connect.com |
Note: Data from is from an excluded source (BenchChem) and is included here for illustrative purposes of common methods but should be cross-referenced.
The butyl group's presence can influence the reaction kinetics and the choice of optimal conditions, such as temperature and solvent, to achieve desirable yields and purity .
Foundational Principles of Tetrazole Reactivity
The reactivity of this compound is governed by the inherent properties of the tetrazole ring, which include:
Cycloaddition Reactions : The tetrazole ring can participate in [3+2] cycloaddition reactions, forming fused heterocyclic systems with various substrates scielo.org.zaualg.ptresearchgate.netbeilstein-journals.orgresearchgate.net.
Tautomerism : The presence of the N-H bond allows for tautomerization between 1H- and 2H-forms, influencing the molecule's electronic distribution and reactivity nih.govthieme-connect.comnih.gov.
Acidity and Basicity : The acidic proton on the nitrogen atom and the basic nitrogen atoms within the ring dictate its behavior in acid-base chemistry and coordination mdpi.comresearchgate.netclinisciences.com.
Substitution Reactions : The tetrazole ring can undergo alkylation, typically at the nitrogen atoms, leading to 1,5- or 2,5-disubstituted products researchgate.netresearchgate.netconicet.gov.arorganic-chemistry.orgacs.org. Furthermore, the α-carbon of the alkyl substituent can be functionalized through metalation and electrophilic trapping beilstein-journals.org.
Decomposition and Photochemistry : Tetrazoles can undergo thermal decomposition, often involving tautomeric intermediates researchgate.netkashanu.ac.irnih.govchemsynthesis.com. Additionally, certain tetrazole derivatives exhibit photochemical reactivity, leading to fragmentation and the generation of reactive intermediates like nitrile imines researchgate.net.
The butyl substituent, as an alkyl group, can influence these reactions through steric and electronic effects, contributing to the specific chemical profile of this compound within the broader tetrazole family.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-butyl-2H-tetrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-2-3-4-5-6-8-9-7-5/h2-4H2,1H3,(H,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJRIBZRHLPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NNN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Butyl 1h Tetrazole and Precursors
Classical [3+2] Cycloaddition Pathways to 5-Substituted Tetrazoles
The [3+2] cycloaddition, also known as the Huisgen cycloaddition, is the most fundamental and widely practiced route for synthesizing 5-substituted tetrazoles. ias.ac.innih.gov This reaction involves the combination of a 1,3-dipole (an azide) with a dipolarophile (a nitrile) to form the stable, aromatic five-membered tetrazole ring. scielo.org.za The reaction's high efficiency and broad applicability have made it the cornerstone of tetrazole chemistry. However, the high activation energy associated with this cycloaddition often necessitates the use of catalysts or harsh reaction conditions to achieve reasonable yields and reaction times. ias.ac.in
The direct reaction between an organic nitrile, such as valeronitrile for the synthesis of 5-butyl-1H-tetrazole, and an azide (B81097) source is the most direct application of the [3+2] cycloaddition principle. This transformation involves the formal addition of three nitrogen atoms from the azide moiety across the carbon-nitrogen triple bond of the nitrile.
Sodium azide (NaN₃) is the most frequently used azide source for the synthesis of 5-substituted tetrazoles due to its availability, low cost, and stability. nih.govresearchgate.net The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).
Historically, the proton acid-catalyzed cycloaddition between hydrazoic acid (HN₃) and nitriles was a primary route to 5-substituted tetrazoles. nih.gov However, this standard procedure is fraught with danger due to the use of large excess amounts of the highly toxic and explosive hydrazoic acid. nih.govsci-hub.box Consequently, modern synthetic methods have largely shifted towards safer alternatives, primarily employing sodium azide in conjunction with various catalytic systems. Other azide derivatives, such as the less hazardous tributyltin azide and trimethylsilyl azide, have also been employed, particularly in syntheses where higher yields and scalability are critical, though they can introduce toxic tin waste. core.ac.uk
To overcome the high activation barrier of the nitrile-azide cycloaddition and to avoid the hazardous conditions of older methods, a wide array of catalytic systems has been developed. ias.ac.in These catalysts function by activating the nitrile substrate, making it more electrophilic and thus more susceptible to cycloaddition with the azide nucleophile. This rate enhancement allows the reaction to proceed under milder conditions with shorter reaction times and improved yields. researchgate.net
Lewis acids, particularly zinc salts, have proven to be highly effective catalysts for the synthesis of 5-substituted 1H-tetrazoles. sci-hub.boxrsc.org A significant advancement in this area was the development of a method using zinc salts in water, which serves as an environmentally benign solvent and mitigates explosion hazards. sci-hub.boxrsc.org The reaction of sodium azide with various nitriles, including unactivated alkyl nitriles like valeronitrile, proceeds readily in water with catalysts such as zinc bromide (ZnBr₂). sci-hub.boxrsc.org The use of water at a slightly alkaline pH (around 8) minimizes the formation and release of hazardous hydrazoic acid. rsc.org This method is scalable and suitable for both laboratory and industrial applications, yielding high-purity tetrazoles. rsc.org
Indium(III) chloride (InCl₃) is another potent Lewis acid catalyst used for preparing 5-substituted 1H-tetrazoles from nitriles and sodium azide. ias.ac.in This catalyst offers significant advantages, including low catalyst loading, mild reaction conditions, and a convenient experimental procedure, leading to good to excellent yields. researchgate.net
Table 1: Examples of Zinc-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles This table presents data for various nitriles to illustrate the scope of the zinc-catalyzed method.
| Nitrile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | ZnBr₂ | Water | 100+ | 48 | 91 | rsc.org |
| Acetonitrile | ZnBr₂ | Water | 100+ | 48 | 84 | rsc.org |
| Valeronitrile | ZnBr₂ | Water | 170 | 24 | 88 | rsc.org |
| Pivalonitrile | ZnBr₂ | Water | 170 | 24 | 86 | rsc.org |
| 4-Chlorobenzonitrile | ZnCl₂ | i-PrOH | 100 | 2 | 96 | researchgate.net |
| Phenylacetonitrile | ZnCl₂ | n-BuOH | 117 | 1 | 95 | researchgate.net |
To improve catalyst recovery and reusability, significant research has focused on heterogeneous and solid-supported catalysts. These catalysts offer advantages such as simplified product purification, reduced waste, and cost-effectiveness. nih.gov
An example of a highly efficient, solid Lewis acid catalyst is nano-TiCl₄·SiO₂, synthesized from the reaction of nano-SiO₂ and titanium tetrachloride. researchgate.netrsc.org This heterogeneous catalyst has been successfully used for the preparation of a series of 5-substituted 1H-tetrazoles from various nitriles and sodium azide in refluxing DMF. researchgate.net The protocol is noted for its high yields, short reaction times, simple methodology, and the ability to recover and reuse the catalyst for at least three cycles. researchgate.netrsc.org Other solid-supported catalysts include silica sulfuric acid, which acts as a solid Brønsted acid, and various nanocatalysts based on magnetic nanoparticles or metal-organic frameworks (MOFs) that provide high catalytic activity and easy separation. nih.gov
Table 2: Synthesis of 5-Substituted 1H-Tetrazoles using Nano-TiCl₄·SiO₂ Catalyst Reaction Conditions: Nitrile (1 mmol), NaN₃ (2 mmol), nano-TiCl₄·SiO₂ (0.1 g), DMF (5 mL), Reflux.
| Entry | Nitrile | Time (h) | Yield (%) | Reference |
| 1 | Benzonitrile | 2 | 95 | researchgate.net |
| 2 | 4-Chlorobenzonitrile | 1.5 | 96 | researchgate.net |
| 3 | 4-Methylbenzonitrile | 2.5 | 93 | researchgate.net |
| 4 | 4-Methoxybenzonitrile (B7767037) | 3 | 92 | researchgate.net |
| 5 | 2-Chlorobenzonitrile | 2.5 | 92 | researchgate.net |
| 6 | Phenylacetonitrile | 1 | 98 | researchgate.net |
The enhancement of the azide-nitrile cycloaddition is broadly achieved through either Lewis acid or Brønsted acid catalysis. researchgate.net The underlying principle for both is the activation of the nitrile group.
Lewis acids , such as zinc salts (ZnBr₂, ZnCl₂), aluminum salts (AlCl₃), and catalysts like nano-TiCl₄·SiO₂, function by coordinating to the lone pair of electrons on the nitrile's nitrogen atom. nih.govresearchgate.net This coordination withdraws electron density from the carbon-nitrogen triple bond, making the nitrile carbon more electrophilic and therefore more reactive towards the azide ion. This interaction leads to an open-chain intermediate that subsequently cyclizes to form the tetrazole ring. researchgate.net
Brønsted acids activate the nitrile by protonating the nitrogen atom. This protonation similarly increases the electrophilicity of the nitrile carbon, facilitating the cycloaddition. Examples include solid acids like silica sulfuric acid and amine salts such as triethylammonium chloride or pyridine hydrochloride. nih.govresearchgate.netresearchgate.net These catalysts are often used in organic solvents and can provide high yields under relatively mild conditions. The use of such promoters is a common strategy to accelerate the formation of the tetrazole ring from nitriles and sodium azide. researchgate.net
Nitrile-Azide Cycloaddition Reactions
Catalytic Systems for Enhanced Efficiency
Organocatalytic Approaches (e.g., L-Proline)
The use of small organic molecules as catalysts, or organocatalysis, has emerged as a powerful strategy in modern organic synthesis, offering a greener and more sustainable alternative to metal-based catalysts. L-proline, a naturally occurring amino acid, has been identified as an effective organocatalyst for the synthesis of 5-substituted-1H-tetrazoles from organic nitriles and sodium azide. researchgate.netorganic-chemistry.orgorganic-chemistry.orgscispace.com
This method is praised for its environmental friendliness, cost-effectiveness, simple experimental procedure, and high yields. researchgate.netorganic-chemistry.orgorganic-chemistry.org The reaction proceeds via a [3+2] cycloaddition mechanism. The catalytic role of L-proline is believed to involve the activation of the nitrile group through hydrogen bonding, which facilitates the nucleophilic attack of the azide ion and subsequent cyclization.
Research has shown that this protocol is applicable to a wide array of substrates, including aliphatic nitriles such as valeronitrile, the direct precursor to this compound. researchgate.netorganic-chemistry.orgscispace.com Optimal reaction conditions have been established that afford the desired tetrazole products in good to excellent yields within a short reaction time.
Table 1: L-Proline Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles
| Precursor (Nitrile) | Catalyst Loading | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Valeronitrile | 30 mol% | DMF | 110 °C | 1.5 | 78 |
| Benzonitrile | 30 mol% | DMF | 110 °C | 1 | 96 |
| Phenylacetonitrile | 30 mol% | DMF | 110 °C | 1 | 94 |
This data is representative of the L-proline catalyzed synthesis of 5-substituted-1H-tetrazoles based on published research findings.
Transition Metal Complex Catalysis (e.g., Cobalt(II) Complexes)
Transition metal complexes have been extensively investigated as catalysts for the synthesis of tetrazoles, owing to their ability to activate nitriles towards cycloaddition. Among these, cobalt(II) complexes have proven to be effective for the [3+2] cycloaddition of nitriles with sodium azide under both homogeneous and heterogeneous conditions. nih.gov
Homogeneous catalysis has been demonstrated using a cobalt(II) complex featuring a tetradentate ligand, N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine. nih.gov Mechanistic studies suggest the reaction proceeds through the formation of an intermediate cobalt(II) diazido complex. nih.gov This catalytic system has shown excellent activity for the synthesis of various 5-substituted-1H-tetrazoles. nih.gov
Heterogeneous cobalt catalysts, such as CoY zeolite, offer advantages in terms of catalyst recovery and reusability. acs.org These solid catalysts are atom-economical, cost-effective, and operate under milder, often aerobic, conditions without the need for additives. acs.org The catalytic activity is attributed to the Lewis acidic nature of the cobalt centers within the zeolite framework, which coordinate to the nitrile and activate it for reaction with the azide.
Table 2: Cobalt(II) Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles
| Catalyst | Substrate Scope | Reaction Conditions | Key Features |
|---|---|---|---|
| Homogeneous Co(II)-tetradentate ligand complex | Aryl and Aliphatic Nitriles | Mild conditions | High activity, mechanistic insight via intermediate isolation. nih.gov |
Alternative Cycloaddition Precursors and Substrates
While nitriles are the most common precursors for 5-substituted-1H-tetrazoles, alternative functional groups can serve as nitrile equivalents or participate in different pathways to form the tetrazole ring.
Aldoximes and Thiocyanates as Nitrile Equivalents
Aldoximes, which can be readily prepared from aldehydes, serve as effective precursors to 5-substituted-1H-tetrazoles. This transformation avoids the direct use of nitriles, which can sometimes be less accessible or require harsh preparation methods. A notable method involves the reaction of aldoximes with diphenyl phosphorazidate (DPPA). organic-chemistry.org This approach is applicable to a range of substrates, including aliphatic aldoximes, and proceeds in good yields. organic-chemistry.org The reaction is believed to proceed through the in-situ dehydration of the aldoxime to the corresponding nitrile, which then undergoes cycloaddition.
Thiocyanates are another class of compounds that can be efficiently converted to the corresponding 5-substituted-1H-tetrazoles. The reaction typically involves treatment with sodium azide and a catalyst, similar to the nitrile-based methods. organic-chemistry.org
Amidines and Guanidines in Tetrazole Formation
Amidines and guanidines represent another class of precursors for tetrazole synthesis. A facile method involves the use of fluorosulfonyl azide (FSO2N3) as a powerful diazotizing reagent. organic-chemistry.org This reagent rapidly transforms amidines and guanidines into their respective tetrazole derivatives under aqueous conditions. organic-chemistry.org This method offers a distinct advantage by operating under mild, aqueous conditions, which is often not possible with traditional nitrile cycloaddition methods.
Multicomponent Reaction Strategies for Tetrazole Scaffold Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules.
Ugi-Azide Four-Component Reactions
The Ugi-azide four-component reaction (UA-4CR) is a powerful MCR for the synthesis of 1,5-disubstituted tetrazoles. mdpi.comscielo.org.mxsciforum.netmdpi.com This reaction involves the combination of an amine, an oxo-component (such as an aldehyde or ketone), an isocyanide, and an azide source (commonly trimethylsilyl azide, TMSN3). scielo.org.mxscielo.org.mx
The reaction mechanism is initiated by the condensation of the amine and the aldehyde to form an imine. scielo.org.mxscielo.org.mx The imine is then protonated by hydrazoic acid (formed in situ from TMSN3) to generate an iminium ion. Nucleophilic addition of the isocyanide to the iminium ion produces a nitrilium ion intermediate. This intermediate is subsequently trapped by the azide anion, followed by an intramolecular 1,5-dipolar electrocyclization to yield the final 1,5-disubstituted tetrazole product. scielo.org.mxscielo.org.mx
The Ugi-azide reaction is known for its broad substrate scope, including the use of aliphatic aldehydes, which would allow for the construction of a tetrazole scaffold bearing a butyl group at the 5-position (albeit with a substituent on one of the nitrogen atoms). mdpi.comsciforum.net This methodology provides rapid access to libraries of structurally diverse tetrazole derivatives under mild reaction conditions. scielo.org.mx
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Valeronitrile |
| Sodium azide |
| L-Proline |
| N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine |
| Diphenyl phosphorazidate (DPPA) |
| Fluorosulfonyl azide (FSO2N3) |
| Trimethylsilyl azide (TMSN3) |
| Benzonitrile |
| Phenylacetonitrile |
Passerini-Type Approaches to Tetrazole Derivatives
The Passerini reaction, a three-component reaction (3CR), has been adapted for the synthesis of tetrazole derivatives. While direct synthesis of this compound via a classic Passerini reaction is not extensively documented, the principles of this methodology can be applied to create precursors or analogues. The Passerini-tetrazole reaction typically involves an isocyanide, an aldehyde or ketone, and a source of azide, often trimethylsilyl azide (TMSN₃), which is considered a safer alternative to hydrazoic acid. beilstein-journals.orgnih.gov
This reaction offers a pathway to α-acyloxy amides, which can be further transformed into tetrazole-containing molecules. The versatility of the Passerini reaction allows for the introduction of various substituents, and by selecting appropriate starting materials, it is conceivable to construct a scaffold that can be converted to this compound. For instance, using an isocyanide with a cleavable group allows for the eventual formation of the 1H-tetrazole. beilstein-journals.org
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent System | Conditions | Product Type | Reference |
| Isocyanide | Aldehyde/Ketone | Trimethylsilyl azide | Toluene/Water (9:1) | Microwave, 80-150°C | α-Hydroxymethyl tetrazole precursor | beilstein-journals.org |
| Isocyanide | Aldehyde/Ketone | Trimethylsilyl azide | Methanol/Water (1:1) | Sonication | 5-(1-hydroxyalkyl)tetrazole | nih.gov |
One-Pot Three-Component Syntheses
One-pot, three-component syntheses represent an efficient and atom-economical approach to 5-substituted-1H-tetrazoles, including the butyl derivative. A common strategy involves the reaction of an aldehyde, hydroxylamine, and an azide source. organic-chemistry.org In the context of this compound synthesis, valeraldehyde would be the logical starting aldehyde.
This method circumvents the need to pre-form the corresponding nitrile (valeronitrile) from the aldehyde. The reaction proceeds through the in-situ formation of an aldoxime from the aldehyde and hydroxylamine, which then undergoes cycloaddition with the azide. organic-chemistry.org Various catalysts, such as copper(II) acetate, can be employed to facilitate this transformation. organic-chemistry.org The use of ionic liquids like 1-butyl-3-methylimidazolium azide ([bmim]N₃) as a greener azide source has also been reported. organic-chemistry.org However, it has been noted that this method may be less suitable for aliphatic aldehydes due to potential side reactions. organic-chemistry.org
| Aldehyde | Amine | Azide Source | Catalyst | Solvent | Temperature | Yield | Reference |
| Valeraldehyde (hypothetical) | Hydroxylamine | [bmim]N₃ | Cu(OAc)₂ | DMF | 120°C | Not specified for aliphatic | organic-chemistry.org |
Green Chemistry Approaches and Reaction Optimization
In recent years, the development of environmentally benign synthetic methods has been a major focus in chemical research. The synthesis of this compound is no exception, with several green chemistry approaches being explored.
Solvent-Free and Aqueous Medium Syntheses
Solvent-free reactions offer significant environmental benefits by reducing waste and avoiding the use of often hazardous organic solvents. The synthesis of 5-substituted-1H-tetrazoles, including potentially this compound, can be achieved under solvent-free conditions by reacting a nitrile (valeronitrile) with sodium azide. scielo.org.za These reactions are often facilitated by catalysts and may be promoted by microwave irradiation. The use of a natural and low-cost heterogeneous catalyst like cuttlebone in dimethyl sulfoxide (DMSO) has also been described for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide. beilstein-archives.org
Aqueous synthesis is another cornerstone of green chemistry. The reaction of nitriles with sodium azide to form tetrazoles can be effectively carried out in water, often with the aid of zinc salts as catalysts. researchgate.netorganic-chemistry.org This method is advantageous as it is safer, mitigating the risk of explosion and avoiding the formation of toxic hydrazoic acid, especially when the pH is maintained at a slightly alkaline level. researchgate.net
| Precursor | Reagent | Catalyst | Solvent | Conditions | Yield | Reference |
| Valeronitrile | Sodium Azide | Cuttlebone | DMSO | 110°C | High efficiency (general) | beilstein-archives.org |
| Valeronitrile | Sodium Azide | Zinc Salts | Water | Reflux | Good to excellent (general) | researchgate.netorganic-chemistry.org |
Microwave-Assisted Organic Synthesis of this compound
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. at.ualew.roijnrd.org The synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide is well-suited for microwave irradiation. thieme-connect.com
For the synthesis of this compound, valeronitrile would be reacted with an azide source, such as sodium azide, in the presence of a catalyst under microwave irradiation. Various catalytic systems, including porous materials like H-Y and Al-MCM-41, have been shown to be effective for this transformation, offering good to excellent yields in short reaction times. thieme-connect.com The use of microwave heating aligns with the principles of green chemistry by improving energy efficiency. lew.roijnrd.org
| Precursor | Reagent | Catalyst | Solvent | Microwave Conditions | Yield | Reference |
| Valeronitrile | Sodium Azide | H-Y or Al-MCM-41 | (not specified) | 850W, 190°C | up to 96% (general) | thieme-connect.com |
Flow Chemistry and Microreactor Technologies in Tetrazole Synthesis
Flow chemistry, utilizing microreactors, offers several advantages for chemical synthesis, including enhanced safety, scalability, and precise control over reaction parameters. scielo.org.zamit.eduresearchgate.netnih.govresearchgate.net The synthesis of 5-substituted tetrazoles, which can involve hazardous reagents like azides, is particularly well-suited for flow chemistry. mit.eduresearchgate.netscispace.com
In a typical flow process for this compound, a solution of valeronitrile and an azide source (e.g., sodium azide) would be continuously pumped through a heated microreactor. scispace.comacs.org This technique minimizes the volume of hazardous materials at any given time, significantly improving safety. mit.edu Furthermore, flow synthesis can be highly efficient and scalable, allowing for the production of significant quantities of the desired tetrazole. scispace.com The process often requires no metal promoter and can use a near-equimolar amount of the azide, with any residual azide being quenched in-line. mit.eduresearchgate.net
| Precursor | Reagent | Solvent | Reactor | Conditions | Output | Reference |
| Valeronitrile | Sodium Azide | NMP/H₂O | PFA tubing | 190°C, 20 min residence time | High yield and throughput (general) | scispace.comacs.org |
Mechanistic Investigations of Tetrazole Ring Formation
The formation of the tetrazole ring from a nitrile and an azide is generally understood to proceed via a [3+2] cycloaddition reaction. researchgate.netnih.govacs.orgresearchgate.net However, the precise mechanism has been a subject of continued investigation, with density functional theory (DFT) calculations providing significant insights. beilstein-journals.orgnih.govacs.org
Studies have explored different mechanistic pathways, including a concerted cycloaddition and a stepwise addition of either a neutral or anionic azide species. beilstein-journals.orgnih.govacs.org Theoretical calculations suggest a mechanism involving a nitrile activation step, leading to an imidoyl azide intermediate, which then cyclizes to form the tetrazole ring. beilstein-journals.orgnih.govacs.org The activation barrier for this reaction has been found to be strongly correlated with the electron-withdrawing potential of the substituent on the nitrile. organic-chemistry.orgnih.gov
For aliphatic nitriles like valeronitrile, the reaction is facilitated by the activation of the nitrile. This can be achieved through protonation when a proton source is available, forming an activated nitrile intermediate. acs.org In catalyzed reactions, for example with zinc(II) salts, the coordination of the nitrile to the metal ion is the dominant factor in catalysis, substantially lowering the barrier for the nucleophilic attack by the azide ion. nih.gov
Computational Elucidation of Reaction Pathways
The formation of 5-substituted-1H-tetrazoles from nitriles and azides has been a topic of continued debate, with several possible mechanisms, including a concerted [2+3] cycloaddition or a stepwise process. nih.gov Computational studies, particularly using density functional theory (DFT), have provided significant insights into the energetics of these potential pathways. nih.govacs.org
DFT calculations using the B3LYP hybrid functional have been employed to model the reaction between nitriles and azide species. nih.govacs.org These studies have investigated various mechanistic possibilities and suggest that the reaction pathway is highly dependent on the nature of the azide reactant (e.g., hydrazoic acid, azide anion, or organic azides). acs.org
For the reaction involving azide salts, which is common for synthesizing 5-substituted-1H-tetrazoles, theoretical calculations propose a mechanism that deviates from a simple concerted cycloaddition. nih.govacs.org The key findings from these computational models include:
Nitrile Activation: The reaction is suggested to proceed via an initial nitrile activation step. In the presence of a proton source (like hydrazoic acid, HN₃, often formed in situ), the nitrile is protonated, making the carbon atom more electrophilic. acs.org
Stepwise Addition: Following activation, the azide anion (N₃⁻) performs a nucleophilic attack on the nitrile carbon. This stepwise addition leads to the formation of a key open-chain intermediate. organic-chemistry.org
Imidoyl Azide Intermediate: The resulting intermediate is an imidoyl azide. nih.govacs.org This species is predicted by calculations to be a stable intermediate along the reaction coordinate. acs.org
Cyclization: The imidoyl azide then undergoes an intramolecular cyclization to form the tetrazole ring. nih.govacs.org This cyclization step is generally found to have a lower energy barrier than the direct concerted cycloaddition. rsc.org
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | MeCN + HN₃ | 0.0 |
| Intermediate P | Imidoyl azide intermediate | +3.3 |
| TScyclization | Transition state for cyclization of intermediate P | +26.9 |
| TSconcerted | Transition state for direct [2+3] cycloaddition | +38.5 |
Note: The data presented is for the reaction of acetonitrile (R=Me) with hydrazoic acid as a model for 5-alkyl-1H-tetrazole synthesis. The relative energies illustrate the favorability of the stepwise pathway through an imidoyl azide intermediate over a concerted cycloaddition.
Identification and Characterization of Reaction Intermediates
The primary intermediate in the formation of this compound from valeronitrile and azide, as predicted by computational studies, is the corresponding imidoyl azide (N-(azidomethylene)butan-1-amine or its tautomer). nih.govacs.org While robust computational evidence points to its existence, the experimental identification and characterization of such intermediates are challenging due to their transient nature under typical synthetic conditions. rsc.org
Imidoyl azides are known reactive intermediates in organic synthesis. researchgate.net Their stability is influenced by the substituents; electron-withdrawing groups can affect the barrier to the subsequent cyclization. rsc.org In the synthesis of 5-alkyl-1H-tetrazoles, the imidoyl azide intermediate rapidly cyclizes to the thermodynamically more stable tetrazole ring, making its isolation and direct spectroscopic analysis difficult.
While direct characterization of the imidoyl azide for the this compound synthesis is not extensively documented, its existence is inferred from:
Mechanistic Plausibility: The stepwise mechanism involving an imidoyl azide intermediate is consistent with kinetic data and substituent effects observed in related tetrazole syntheses. scielo.brresearchgate.net
Analogous Reactions: In other systems, particularly in the reaction of cyanogen azide with primary amines, imidoyl azides have been successfully generated as intermediates that subsequently cyclize to form tetrazoles. organic-chemistry.org
Trapping Experiments: Although not specifically reported for this compound, trapping experiments in related azide-nitrile reactions could, in principle, provide evidence for the open-chain intermediate.
| Technique | Observed Feature | Interpretation |
|---|---|---|
| ¹H NMR | Signal for N-H proton (typically downfield) | Confirms the presence of the 1H-tetrazole tautomer. mdpi.com |
| ¹³C NMR | Signal for the quaternary carbon of the tetrazole ring (~150-165 ppm) | Identifies the carbon atom of the tetrazole ring. The chemical shift can help distinguish between N1 and N2 substituted isomers. mdpi.com |
| FT-IR | N-H stretching, N=N and C=N stretching vibrations | Indicates the presence of the tetrazole ring functional groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₅H₁₀N₄ | Confirms the elemental composition of the final product. researchgate.net |
Advanced Spectroscopic and Structural Characterization of 5 Butyl 1h Tetrazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a cornerstone technique for the structural characterization of 5-substituted-1H-tetrazoles in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
5-Substituted-1H-tetrazoles can exist as two principal tautomeric forms, the 1H- and 2H-tautomers, which are often in a dynamic equilibrium in solution. thieme-connect.com Multinuclear NMR spectroscopy, including ¹H, ¹³C, and particularly ¹⁵N NMR, is instrumental in distinguishing between these tautomers and other positional isomers. conicet.gov.arresearchgate.net
The chemical shifts of the nitrogen atoms in the tetrazole ring are highly sensitive to the position of the proton and the nature of the substituent at the C5 position. conicet.gov.ar For instance, ¹⁵N NMR has been effectively used to investigate tautomerism in various substituted tetrazoles. conicet.gov.armdpi.com In many 5-substituted 1H-tetrazoles, the tautomeric equilibrium is rapid on the NMR timescale at room temperature, resulting in averaged signals. researchgate.net However, low-temperature NMR studies can slow the proton exchange rate, allowing for the observation of distinct signals for each tautomer and enabling the determination of their equilibrium constants. fu-berlin.de
Computational methods, such as Gauge-Independent Atomic Orbital (GIAO) calculations, are often used in conjunction with experimental data to predict and assign ¹⁵N and ¹³C chemical shifts with reasonable accuracy, further aiding in the structural elucidation of tetrazole derivatives. conicet.gov.arpnrjournal.com
Table 1: Representative NMR Data for 5-Substituted 1H-Tetrazoles
| Compound | Solvent | Nucleus | Chemical Shift (δ ppm) |
|---|---|---|---|
| 5-Phenyl-1H-tetrazole | DMSO-d6 | ¹H | 17.45 (br, 1H), 7.99 (d, 2H), 7.54 (t, 3H) |
| ¹³C | 155.93, 131.84, 129.78, 127.33, 124.63, 120.69 | ||
| 5-(4-Chlorophenyl)-1H-tetrazole | DMSO-d6 | ¹H | 16.81 (br, 1H), 8.00 (d, 2H), 7.61 (d, 2H) |
| ¹³C | 154.96, 135.82, 129.43, 128.61, 123.27 | ||
| 5-(4-Methylbenzyl)-1H-tetrazole | DMSO-d6 | ¹H | 7.04-7.13 (m, 4H), 4.16 (s, 2H), 2.20 (s, 3H) |
Note: Data compiled from various sources. rsc.org Chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS).
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity within 5-butyl-1H-tetrazole derivatives.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and carbons. columbia.edu It is highly sensitive and provides the same information as a DEPT-135 experiment, distinguishing between CH, CH₂, and CH₃ groups. columbia.edu
These 2D NMR experiments, often used in combination, provide a comprehensive picture of the molecular structure in solution. acs.org
X-ray Diffraction and Crystallographic Studies
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement in a crystalline solid. acs.orgresearchgate.net This technique has been used to confirm the structures of numerous tetrazole derivatives. acs.orgresearchgate.net The data obtained from these studies reveal that the tetrazole ring is typically planar. smolecule.com For example, the crystal structure of a tetrazole derivative can show the dihedral angles between the tetrazole ring and other attached ring systems. nih.gov
The crystal packing of 5-substituted-1H-tetrazoles is governed by a variety of intermolecular interactions. Hydrogen bonding is a predominant feature, with the N-H proton of the tetrazole ring acting as a hydrogen bond donor to acceptor atoms, such as the nitrogen atoms of adjacent tetrazole rings or other functional groups. researchgate.netnih.gov
Polymorphism, the ability of a compound to exist in more than one crystalline form, has been observed in some tetrazole derivatives. researchgate.net Different polymorphs can exhibit distinct physical properties, and their formation is influenced by factors such as solvent and crystallization conditions. The study of crystal packing reveals how molecules arrange themselves in the solid state, which is influenced by a balance of intermolecular forces to achieve an energetically favorable arrangement. mdpi.commdpi.com The analysis of these packing motifs is crucial for understanding the solid-state properties of these materials.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-Phenyl-1H-tetrazole |
| 5-(4-Chlorophenyl)-1H-tetrazole |
Vibrational Spectroscopy (Infrared and Raman)
The vibrational spectrum of a 5-substituted-1H-tetrazole is dominated by the characteristic modes of the heterocyclic ring. These assignments are largely independent of the nature of the alkyl substituent and are based on extensive studies of various tetrazole compounds. pnrjournal.comresearchgate.net The key vibrational frequencies associated with the tetrazole ring are a result of complex coupled vibrations involving C-N and N-N stretching and bending modes.
General assignments for the tetrazole ring system, applicable to this compound, are summarized below. Infrared spectra typically display characteristic vibration peaks for tetrazole groups in the regions of 1640-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com
Table 1: Characteristic Vibrational Band Assignments for the Tetrazole Ring
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Predominant Spectroscopy |
| 3200–2800 | ν(N-H) | IR |
| 1640–1500 | ν(C=N), ν(N=N) | IR, Raman |
| 1500–1340 | Ring Stretching Modes | IR, Raman |
| 1200–1100 | Ring Breathing, ν(C-N), ν(N-N) | IR, Raman |
| 1100–900 | Ring Stretching & Deformation | IR, Raman |
| ~700 | Ring Torsion/Out-of-plane bending | IR |
Note: ν represents a stretching vibration.
While the tetrazole ring itself is rigid, the attached n-butyl group possesses conformational flexibility due to rotation around its C-C single bonds. This can lead to the existence of different rotational isomers (conformers), such as the anti (trans) and gauche forms. Vibrational spectroscopy can be employed to study this conformational equilibrium.
The vibrational signatures of the butyl chain, particularly the C-H stretching (ν(C-H)) modes around 3000-2850 cm⁻¹ and the C-H bending/scissoring/rocking modes between 1470-720 cm⁻¹, are sensitive to its local environment and conformation. nih.gov Theoretical and experimental studies on other alkyl-substituted heterocyclic systems have shown that the frequencies of CH₂ group vibrations adjacent to a ring can be shifted depending on the chain's orientation. nih.gov
For this compound, distinct spectral features may be observed for different conformers. For example, the specific frequencies and relative intensities of the CH₂ scissoring (~1465 cm⁻¹) and rocking (~725 cm⁻¹) modes can differ between the anti and gauche conformers. By analyzing the spectra at different temperatures or by comparing experimental spectra with theoretical calculations for each possible conformer, it is possible to determine the predominant conformation in a given state (solid, liquid, or gas) and potentially quantify the energetic differences between them. semanticscholar.orgresearchgate.net
Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.govmdpi.com This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, the molecular formula is C₅H₁₀N₄. HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. researchgate.netthermofisher.com
The theoretical monoisotopic mass of the neutral molecule C₅H₁₀N₄ is 126.0905 u. In positive-ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed. The ability of HRMS to confirm the elemental formula is a critical step in the characterization of newly synthesized tetrazole derivatives. uky.edu
Table 2: Elemental Composition Data for this compound
| Species | Molecular Formula | Theoretical Monoisotopic Mass (u) |
| Neutral Molecule [M] | C₅H₁₀N₄ | 126.0905 |
| Protonated Molecule [M+H]⁺ | C₅H₁₁N₄⁺ | 127.0984 |
Electron Ionization Mass Spectrometry (EI-MS) is commonly used to study the fragmentation pathways of organic molecules. The process begins with the formation of a molecular ion (M⁺•), which then undergoes a series of fragmentation events to produce smaller, more stable ions. chemguide.co.uk The fragmentation of tetrazoles is often characterized by the initial loss of stable neutral molecules like dinitrogen (N₂). nih.gov For this compound, the fragmentation is expected to involve both the cleavage of the tetrazole ring and the subsequent fragmentation of the butyl side chain. fiveable.melibretexts.org
Key proposed fragmentation pathways include:
Loss of Dinitrogen: The molecular ion at m/z 126 readily loses a molecule of N₂, a hallmark of tetrazole fragmentation, to produce a radical cation at m/z 98.
Alkyl Chain Fragmentation: The butyl group can fragment via the loss of various alkyl radicals. A prominent fragmentation is alpha-cleavage, the breaking of the C-C bond adjacent to the ring, leading to the loss of a propyl radical (•C₃H₇) to form an ion at m/z 83.
Sequential Fragmentation: The ion at m/z 98 (formed after N₂ loss) can further fragment by losing components of the butyl chain. For instance, the loss of a methyl radical (•CH₃) would yield a fragment at m/z 83.
Table 3: Proposed Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Ion/Fragment | Proposed Neutral Loss |
| 126 | [C₅H₁₀N₄]⁺• (Molecular Ion) | - |
| 98 | [C₅H₁₀N₂]⁺• | N₂ |
| 83 | [C₄H₇N₂]⁺ | •CH₃ (from m/z 98) |
| 83 | [CH₃N₄]⁺ | •C₄H₇ |
| 71 | [C₄H₇]⁺ | •CHN₄ |
| 57 | [C₄H₉]⁺ | •CN₄H |
Analysis of the gaseous products formed during thermal decomposition or fragmentation often reveals significant amounts of nitrogen gas (N₂), which is consistent with the fragmentation pathways observed in mass spectrometry. nih.gov
Other Spectroscopic Methods for Electronic and Structural Information
Beyond vibrational and mass spectrometric techniques, other spectroscopic methods are routinely used to complete the structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for establishing the carbon-hydrogen framework and the connectivity of the molecule. ¹H NMR would confirm the presence and integration of the different protons on the butyl chain (CH₃, CH₂, etc.) and the acidic N-H proton of the tetrazole ring. ¹³C NMR would identify the four distinct carbon atoms of the butyl group and the single carbon atom within the tetrazole ring. growingscience.comscielo.org.zapnrjournal.com
UV-Visible Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within the molecule. Unsubstituted tetrazoles typically exhibit absorption maxima in the vacuum UV region (< 200 nm). The presence of substituents can shift these absorptions to longer wavelengths. For this compound, this technique can be used to study its electronic structure and confirm the integrity of the tetrazole chromophore. pnrjournal.comgrowingscience.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for characterizing the electronic absorption properties of tetrazole derivatives. The parent 1H-tetrazole ring, being a heteroaromatic system, exhibits electronic transitions that are sensitive to the nature and position of its substituents. Unsubstituted tetrazoles typically show absorption maxima in the vacuum UV region, specifically π-π* transitions below 200 nm, making them difficult to study with standard spectrophotometers. pnrjournal.com
However, the introduction of a substituent at the 5-position, such as the butyl group in this compound, or other chromophoric groups, can significantly influence the electronic structure and shift the absorption bands to longer, more accessible wavelengths. pnrjournal.comgrowingscience.com The substituent can alter the energy of the molecular orbitals involved in the electronic transitions, leading to a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax).
While specific experimental UV-Vis data for this compound is not extensively detailed in the available literature, studies on analogous 5-substituted-1H-tetrazoles provide valuable insights into the expected spectral behavior. The nature of the substituent on the tetrazole ring plays a crucial role in determining the absorption characteristics. For instance, the presence of an aryl or thioether group at the 5-position introduces additional π-systems that can conjugate with the tetrazole ring, resulting in absorption bands at higher wavelengths.
Below is a table summarizing the UV-Vis absorption data for some representative 5-substituted-1H-tetrazole derivatives, illustrating the effect of substitution on their electronic spectra.
| Compound Name | Solvent | λmax (nm) |
| 5-(Benzylthio)-1H-tetrazole | DMSO | 271 |
| 5-(2,6-Dimethylphenoxy)-(1H)-tetrazole | EtOH | 335 |
| 5-(2,6-Diisopropylphenoxy)-(1H)-tetrazole | EtOH | 297, 354 |
This table presents data for illustrative purposes to show the effect of substitution on the UV-Vis spectra of 1H-tetrazoles. pnrjournal.comgrowingscience.com
Photoelectron Spectroscopy for Electronic Structure (General Tetrazoles)
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. This method provides direct information about the energies of molecular orbitals. Studies on the electronic structure of tetrazole derivatives using PES have revealed key features of their valence electronic shells. nih.gov
The electronic structure of the tetrazole ring is characterized by a combination of σ and π molecular orbitals. The nitrogen-rich nature of the ring results in a high density of lone-pair (n) orbitals associated with the nitrogen atoms. These lone-pair orbitals, along with the π-orbitals of the aromatic system, are typically the highest occupied molecular orbitals (HOMOs) and play a significant role in the chemical reactivity and spectroscopic properties of tetrazoles.
In general, the photoelectron spectra of tetrazole derivatives exhibit a series of bands corresponding to the ionization from different molecular orbitals. The bands at lower ionization energies are typically assigned to the removal of electrons from the π and n orbitals, while the bands at higher energies correspond to the more stable σ orbitals. nih.gov The precise energies and ordering of these orbitals can be influenced by the nature of the substituents on the tetrazole ring. For instance, electron-donating or electron-withdrawing groups can raise or lower the energies of the molecular orbitals, respectively.
Chemical Transformations and Derivatization of 5 Butyl 1h Tetrazole
Reactivity of the Tetrazole Nucleus
The tetrazole ring, with its high nitrogen content and aromatic character, exhibits a rich and varied reactivity profile. This includes susceptibility to ring-opening, participation in cycloaddition reactions, and transformations under photochemical or thermal stimuli.
Ring-Opening and Ring-Closing Reactions
The tetrazole ring can undergo cleavage under specific conditions, leading to the formation of acyclic products. Hydrogenation of 5-butyl-1H-tetrazole over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (50 psi H₂) has been shown to cleave the tetrazole ring, yielding 1-butylguanidine in 74% yield . This represents a reductive ring-opening pathway.
Thermal decomposition also leads to ring fragmentation. Studies on similar tetrazole derivatives indicate that high-temperature processing, particularly using electric resistance heating in microreactors, can dramatically accelerate decomposition rates compared to conventional heating methods aip.org. For instance, 5-benzhydryl-1H-tetrazole decomposed completely within 10 minutes at 220 °C under resistance heating, a process that took over 8 hours under batch microwave conditions at 240 °C aip.org. These decomposition pathways often involve the extrusion of molecular nitrogen (N₂). While specific pathways for this compound are not detailed, general mechanisms for tetrazole decomposition include the breaking of N-N bonds within the ring, leading to intermediates like nitrilimines or nitrenes, which can further rearrange or fragment researchgate.netresearchgate.netacs.org. The presence of a butyl chain might influence the stability and decomposition kinetics through steric or electronic effects, though specific data for this compound is limited.
[3+2] Cycloadditions to Form Fused Heterocyclic Systems
The tetrazole ring can act as a 1,3-dipole in [3+2] cycloaddition reactions, enabling the formation of fused heterocyclic systems. This compound has been observed to undergo thermal cycloaddition with electron-deficient alkenes, such as acrylonitrile. These reactions, typically conducted at temperatures between 120–150°C, yield bicyclic adducts with efficiencies ranging from 65–78% . The use of catalysts like ZnCl₂ under microwave irradiation can significantly enhance these cycloaddition reactions, reducing reaction times to minutes while maintaining yields above 80% . These reactions are a key method for constructing more complex heterocyclic frameworks.
Photochemical Transformations and Photoproduct Diversification
The photochemistry of tetrazole derivatives is a significant area of research, often involving the extrusion of molecular nitrogen (N₂) upon irradiation, leading to reactive intermediates like nitrile imines. These intermediates can then undergo further reactions, such as cycloadditions, to form various photoproducts mdpi.comnih.govnih.govnih.gov. For example, the photolysis of 5-allyloxy-1-aryl-tetrazoles under UV light leads to the formation of 1,3-oxazines via N₂ extrusion nih.govresearchgate.net. Similarly, 2,5-diaryl tetrazoles can generate nitrile imines upon photoactivation, which then participate in [3+2] cycloadditions with alkenes to form pyrazoline products nih.govrsc.org.
While specific photochemical studies detailing this compound are not extensively documented in the provided results, the general principles suggest that it could undergo similar N₂ extrusion pathways upon UV irradiation. The nature of the photoproducts would likely depend on the specific wavelength of light used, the solvent, and the potential for intramolecular rearrangements or reactions of the resulting intermediates. The butyl group's presence might influence the photostability and fragmentation patterns due to its electronic and conformational properties.
Thermal Decomposition Pathways
The thermal stability of this compound is moderate, with decomposition observed above 200°C . Detailed kinetic studies at 240°C in a mixture of N-methyl-2-pyrrolidone (NMP), acetic acid (AcOH), and water revealed that the decomposition follows first-order kinetics with a rate constant (k) of 1.2 × 10⁻⁴ s⁻¹ . As noted in section 4.1.1, specialized reactor designs, such as those employing electric resistance heating, can significantly accelerate these decomposition processes, suggesting that reaction conditions play a critical role in the thermal behavior of tetrazoles aip.org. General thermal decomposition mechanisms for tetrazoles often involve the cleavage of N-N bonds within the ring, leading to the release of nitrogen gas and the formation of various organic fragments. The specific products and mechanisms for this compound under thermal stress would be influenced by the butyl substituent.
Functionalization of the Butyl Side Chain
The functionalization of the butyl side chain of this compound presents opportunities for creating derivatives with altered properties. However, the literature primarily focuses on reactions involving the tetrazole ring itself or modifications at the nitrogen atoms of the tetrazole.
Chemoselective Modifications of the Alkyl Substituent
Direct chemoselective modifications of the butyl side chain of this compound, such as selective oxidation or halogenation at specific positions of the alkyl chain, are not explicitly detailed in the provided search results. The majority of reported derivatizations involve reactions at the tetrazole ring nitrogens or transformations of the ring itself. For instance, reactions such as alkylation, acylation, and sulfonation are described, but these typically occur at the N1 or N2 positions of the tetrazole ring, influencing the electronic and steric environment around the core structure rather than modifying the butyl group directly .
While general methods for functionalizing alkyl chains exist (e.g., radical halogenation, selective oxidation), achieving chemoselectivity on the butyl group of this compound without affecting the more reactive tetrazole nucleus would likely require carefully controlled reaction conditions and potentially protective group strategies, which are not elaborated upon in the available literature for this specific compound.
Introduction of Additional Functional Groups
While the primary focus of research on this compound often centers on the tetrazole ring itself, functionalization can also be achieved on the butyl side chain. These modifications can alter the compound's physical properties, solubility, and reactivity, making it a more versatile building block. Such functionalization typically involves standard organic chemistry reactions applicable to alkyl chains, such as halogenation, oxidation, or the introduction of other functional groups through radical or nucleophilic substitution pathways. However, specific documented examples of introducing additional functional groups directly onto the butyl chain of this compound in the literature are less prevalent compared to reactions involving the tetrazole core. Research often prioritizes modifications that leverage the unique properties of the tetrazole moiety.
Electrophilic and Nucleophilic Reactions on Tetrazole Nitrogen Atoms
The tetrazole ring, with its four nitrogen atoms, offers multiple sites for electrophilic and nucleophilic attack, leading to various derivatizations. The tautomeric nature of 1H-tetrazoles means that reactions can occur at either the N1 or N2 positions, often with regioselectivity influenced by reaction conditions and substituents.
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation are common reactions that modify the tetrazole ring, typically yielding 1,5-disubstituted or 2,5-disubstituted isomers. The regioselectivity of these reactions is a key area of study. For this compound, alkylation can be achieved using various alkylating agents, often in the presence of a base. For instance, tetrabutylammonium (B224687) iodide (Bu4NI) has been shown to catalyze regioselective N2-alkylations of tetrazoles using peroxides or peresters as alkylating sources, proceeding without metal catalysts acs.org. These reactions often show a preference for the N2 position, influenced by factors such as spin density, transition-state barriers, and thermodynamic stability of the products acs.org.
| Reaction Type | Alkylating Agent/Conditions | Catalyst/Promoter | Regioselectivity (N1 vs. N2) | Yield | Notes |
| N-Alkylation | Alkyl diacyl peroxides | Bu4NI | Primarily N2 | Moderate to good | Metal-free, radical-induced |
| N-Alkylation | Alkyl peresters | Bu4NI | Primarily N2 | Moderate to good | Metal-free, radical-induced |
| N-Alkylation | Alcohols (e.g., MeOH, EtOH) | CF3SO3H | Primarily N2 | 30-98% | For 5-aryl/benzyl tetrazoles; reaction time 0.3-12 h |
N-acylation reactions similarly introduce acyl groups onto the nitrogen atoms, altering the electronic properties and potential for further functionalization.
Formation of N-Oxides
The formation of N-oxides from tetrazoles typically involves oxidation of one of the nitrogen atoms. For this compound, treatment with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758) at 0°C has been reported to yield the corresponding N-oxide with an 82% yield . The resulting N-oxide derivative exhibits thermal stability up to 200°C .
Coordination Chemistry and Metal Complexation
This compound, like other tetrazoles, serves as a versatile ligand in coordination chemistry due to the presence of multiple nitrogen atoms capable of coordinating to metal ions. This property allows for the formation of diverse metal complexes and extended coordination frameworks.
This compound as a Ligand in Coordination Compounds
The tetrazolate anion, derived from this compound, can coordinate to metal centers in various modes, including monodentate, bidentate chelating, or bridging modes. This versatility leads to the formation of mononuclear complexes, multinuclear clusters, and extended coordination polymers with diverse dimensionalities (1D chains, 2D layers, and 3D frameworks) mdpi.comresearchgate.net. Studies have explored the coordination of this compound with transition metals such as cadmium acs.org. For example, cadmium coordination frameworks like {[Cd7Cl2(5BT)12(H2O)2]} and {[Cd7Br2(5BT)12(H2O)2]} (where 5BT = 5-butyl-tetrazole) have been synthesized and structurally characterized acs.org. These structures often involve 2D layers, such as the 2D Cd-5BT wheel layers bridged by halogen linkers acs.org.
Synthesis and Structural Characterization of Metal-Tetrazole Frameworks
The synthesis of metal-tetrazole frameworks often involves the in situ generation of the tetrazole ligand under hydrothermal or solvothermal conditions in the presence of metal salts. This approach allows for the direct assembly of coordination polymers and metal-organic frameworks (MOFs). For instance, cadmium coordination frameworks incorporating 5-butyl-tetrazole have been synthesized through in situ tetrazole synthesis, yielding structures with distinct topological nets acs.org. These frameworks can exhibit different dimensionalities and structural motifs, influenced by the choice of metal ion, counter-anions, and reaction conditions researchgate.netresearchgate.net. The structural characterization of these materials typically involves techniques such as X-ray diffraction, infrared spectroscopy, and thermal analysis to elucidate their dimensionality, connectivity, and stability acs.org.
Compound List:
this compound
5-methyl-tetrazole (5MT)
5-amino-tetrazole (5AT)
5-(2-pyridyl)tetrazole (Hptz)
5-(2-pyridyl-1-oxide)tetrazole (Hpto)
1,2-di(1H-tetrazol-5-yl)benzene
4-nitrophthalonitrile (B195368)
4-methoxybenzonitrile (B7767037)
Valsartan
Investigation of Metal-Ligand Bonding Modes (e.g., N4 Coordination)
The coordination chemistry of this compound is characterized by its ability to act as a versatile ligand, forming complexes with various metal ions. The tetrazole ring, with its high nitrogen content, offers multiple potential coordination sites, primarily through its nitrogen atoms. Research indicates that this compound can function as a polydentate ligand, engaging in coordination with metal centers through different nitrogen atoms of the tetrazole ring.
Coordination Behavior and Bonding Modes:
Tetrazoles, in general, are known to coordinate to metal ions through their endocyclic nitrogen atoms. While the N4 atom is often cited as the most basic and thus a preferred site for coordination, other nitrogen atoms (N1, N2, N3) can also participate in bonding, depending on the metal ion, reaction conditions, and the specific tautomeric form of the tetrazole. arkat-usa.orgresearchgate.net This flexibility allows for diverse coordination modes, including monodentate, bidentate, and bridging interactions, which can lead to the formation of mononuclear complexes, dinuclear species, or extended coordination polymers.
Specific investigations involving this compound highlight its role in forming metal complexes with distinct structural architectures:
Copper(II) Complexes: this compound has been employed as a ligand in the formation of copper(II) complexes. These complexes exhibit a square-planar geometry, indicating that the tetrazole ligand coordinates to the copper ion in a manner consistent with polydentate binding.
Cadmium Coordination Polymers: Studies have reported the synthesis of three-dimensional coordination frameworks using cadmium ions and 5-butyl-tetrazole (5BT) as a ligand. In these instances, 5BT contributes to the formation of 2D "wheel" layers, suggesting that the tetrazole units bridge cadmium centers, leading to extended polymeric structures. acs.org
The nature of the metal-ligand bonding can be elucidated through techniques such as X-ray crystallography, which reveals the precise coordination geometry and the specific nitrogen atoms involved in the bonding. While direct crystallographic data detailing the N4 coordination specifically for this compound in all its complexes might require in-depth analysis of specific studies, the general principles of tetrazole coordination suggest that the N4 atom is a highly probable site for interaction with metal ions, alongside other nitrogen atoms, leading to varied bonding arrangements.
Summary of Metal-Ligand Interactions:
The following table summarizes some of the observed metal-ligand interactions involving this compound or its close analog, 5-butyl-tetrazole, highlighting the metal ions, coordination behavior, and resulting structural motifs.
| Metal Ion | Tetrazole Ligand | Observed Coordination Behavior / Modes | Resulting Structural Motif(s) | Representative Citation(s) |
| Cu(II) | This compound | Polydentate ligand; coordination leading to square-planar geometry. | Mononuclear complex | |
| Cd(II) | 5-butyl-tetrazole (5BT) | Bridging ligand; forms extended networks. | 2D layers (wheel structures) | acs.org |
These findings underscore the capacity of the this compound moiety to engage in diverse coordination patterns with transition metals, contributing to the development of coordination polymers and complexes with specific structural and potentially functional properties.
Theoretical and Computational Investigations of 5 Butyl 1h Tetrazole
Analysis of Noncovalent Interactions
Noncovalent interactions play a pivotal role in determining the physical properties, crystal packing, and molecular recognition of chemical compounds. For 5-butyl-1H-tetrazole, understanding these forces provides insight into its solid-state structure and intermolecular behavior.
Tautomerism Studies and Energetic Preferences
Tetrazoles are known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For 5-substituted tetrazoles like this compound, the primary tautomeric forms are the 1H- and 2H-tautomers, differing in the position of the mobile proton on the nitrogen atoms of the tetrazole ring.
Relative Stabilities of 1H- and 2H-Tautomers in Different Phases
The relative stability between the 1H- and 2H-tautomers of this compound is a key aspect of its chemical behavior. Computational studies, often employing density functional theory (DFT), are used to calculate the energy differences between these tautomers in various phases, including the gas phase, solution, and solid state. Generally, in the gas phase and in non-polar solvents, the 1H-tautomer is often found to be more stable due to favorable electronic distribution and resonance stabilization. However, the stability can be influenced by the phase and the surrounding environment. For instance, in polar solvents or the crystalline state, intermolecular interactions, such as hydrogen bonding, can alter the energetic landscape, potentially favoring one tautomer over the other or leading to complex tautomeric equilibria. Studies have indicated that the 1H-tautomer is typically the predominant form, but the energy difference might be small, allowing for facile interconversion.
Influence of Substituents on Tautomeric Equilibrium
The nature of the substituent at the 5-position of the tetrazole ring significantly influences the tautomeric equilibrium. The butyl group in this compound is an electron-donating alkyl group. Electron-donating substituents generally tend to stabilize the 1H-tautomer relative to the 2H-tautomer. This effect arises from the electronic distribution within the tetrazole ring and how it interacts with the substituent. The inductive effect of the butyl group can modulate the electron density at the nitrogen atoms, thereby affecting the proton affinity and the stability of the tautomeric forms. Understanding these substituent effects is crucial for predicting the tautomeric preference of various 5-substituted tetrazoles and for designing molecules with specific tautomeric properties.
Applications of 5 Butyl 1h Tetrazole in Advanced Chemical Sciences
As a Building Block in Organic Synthesis
The tetrazole ring system, particularly when functionalized as in 5-butyl-1H-tetrazole, offers a rich platform for synthetic chemists. Its ability to participate in various reactions allows for the construction of diverse molecular frameworks.
Precursor to Other Heterocyclic Systems
This compound can serve as a precursor for synthesizing more complex heterocyclic systems. The tetrazole ring itself can undergo transformations or act as a directing group in cycloaddition reactions. For instance, tetrazoles are known to participate in [3+2] cycloadditions with alkenes, leading to the formation of bicyclic adducts . Research has shown that this compound can react with electron-deficient alkenes at elevated temperatures (120–150°C) to yield bicyclic adducts with efficiencies ranging from 65% to 78% . Microwave irradiation in the presence of Lewis acids like ZnCl₂ has been demonstrated to significantly reduce reaction times for such cycloadditions, achieving yields over 80% in minutes .
Utility in Click Chemistry and Bioorthogonal Transformations
While the term "click chemistry" is broadly associated with reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) acs.org, tetrazoles themselves are nitrogen-rich heterocycles that can be involved in related transformations. The [3+2] cycloaddition of azides with nitriles to form tetrazoles is a cornerstone reaction in this field nih.gov. Although this compound is a product of such a reaction, the tetrazole ring itself can be a component in other click-like reactions or bioorthogonal strategies. For example, tetrazole-based photoclick chemistry has been explored, where substituents on the tetrazole ring can influence reaction rates nih.gov. Furthermore, tetrazole derivatives are being investigated for their role in bioorthogonal chemistry, either as reaction partners or as components that enable specific cellular labeling or imaging illinois.edursc.org.
Role in Catalysis
The tetrazole moiety, including that found in this compound, possesses properties that make it suitable for catalytic applications, particularly as a ligand in metal complexes or as a component in organocatalysis.
Ligand Design for Homogeneous and Heterogeneous Catalytic Systems
Tetrazoles are recognized for their ability to act as ligands for metal ions due to their nitrogen atoms, which can coordinate to metal centers mdpi.comscielo.org.zaresearchgate.net. This coordination ability allows tetrazole derivatives to form metallo-organic complexes that can function as homogeneous catalysts mdpi.com. For instance, tetrazole-carboxylate connectors have been used to create metal complexes with catalytic activity in processes like the oxidative phenol (B47542) coupling scielo.br. In heterogeneous catalysis, tetrazole-containing complexes can be immobilized onto solid supports mdpi.com. Research into nano-catalysts, such as those involving metal oxides or supported nanoparticles, has also highlighted the utility of tetrazoles in creating efficient and recyclable catalytic systems for various organic transformations, including the synthesis of other tetrazoles thieme-connect.comscielo.org.zadergipark.org.tr. While specific examples of this compound being directly used as a ligand are not detailed, its structure is amenable to coordination chemistry, similar to other substituted tetrazoles.
Influence of Tetrazole Moiety on Catalytic Activity and Selectivity
The tetrazole moiety's electronic and steric properties can significantly influence the catalytic performance of metal complexes or organocatalysts. The nitrogen atoms can modulate the electron density around a metal center, affecting its reactivity and selectivity in catalytic cycles mdpi.comscielo.br. In organocatalysis, tetrazole derivatives have been employed, with their catalytic effect often depending on the degree of substitution and the nature of the substituents mdpi.com. For example, tetrazole-functionalized chitosan (B1678972) polymers have shown catalytic activity in aldol (B89426) condensation reactions, with the catalytic efficiency correlating with the polymer's substitution degree mdpi.com. The tetrazole ring's ability to act as a bioisostere for carboxylic acids also hints at its potential to interact with biological targets or enzyme active sites in biocatalytic applications nih.gov.
Advanced Materials Science Applications (excluding energetic performance data)
The inherent nitrogen richness and versatile chemical nature of tetrazole derivatives, including this compound, position them as key building blocks in modern materials science. Their ability to participate in diverse chemical reactions and form stable coordination complexes opens avenues for creating materials with tailored properties for specialized applications.
Components of High-Nitrogen Content Materials
Tetrazoles are recognized for their high nitrogen content, a characteristic that contributes significantly to the properties of materials in which they are incorporated. This compound serves as a valuable source of nitrogen within material matrices, acting as a building block or monomer in the synthesis of polymers and other advanced materials researchgate.netvulcanchem.comgrafiati.comnih.gov. The incorporation of tetrazole moieties, such as the this compound unit, into polymer chains can enhance thermal stability and modify mechanical properties . Research has demonstrated the synthesis of nitrogen-decorated polymers using tetrazole-functionalized monomers, achieving molecular weights up to 62,000 g mol−1, with potential applications in areas ranging from biomaterials to energy storage-relevant materials d-nb.info. The flexible butyl chain can also contribute to improved ligand adaptability in such material designs .
Table 1: Role of this compound in High-Nitrogen Content Materials
| Material Component Role | General Benefit of Tetrazole Incorporation | Specific Contribution of this compound |
| Nitrogen Source | Increased nitrogen content in the material matrix | Provides the core tetrazole ring structure, rich in nitrogen atoms. |
| Monomer/Building Block | Enhanced thermal stability and mechanical properties | Enables polymer chain extension and modification, leading to new material architectures d-nb.info. |
| Additive | Tailoring of specific material properties | Introduces a flexible alkyl chain, potentially improving material processability or adaptability . |
Role in Coordination Polymers and Metal-Organic Frameworks (MOFs)
This compound functions as a versatile ligand in coordination chemistry, readily forming complexes with various metal ions . Its ability to bridge metal centers through its nitrogen atoms allows for the construction of extended network structures, including coordination polymers and metal-organic frameworks (MOFs) rsc.orgresearchgate.net. The presence of the butyl group can further enhance the adaptability of the tetrazole ligand within MOF structures .
Specific examples include the synthesis of cadmium coordination frameworks where 5-butyl-tetrazole (5BT) acts as a ligand. Notably, {[Cd7Cl2(5BT)12(H2O)2]} (3a) and {[Cd7Br2(5BT)12(H2O)2]} (3b) have been structurally characterized. These compounds are described as being constructed from two-dimensional (2D) cadmium-5-butyl-tetrazole (Cd-5BT) wheel layers bridged by halogen linkers acs.org. The general versatility of tetrazolate ligands allows for the formation of diverse topologies and thermally stable frameworks researchgate.net. Such MOFs and coordination polymers are of interest for a range of applications, including gas storage, separation, catalysis, and sensing wikipedia.org.
Table 2: Coordination Polymers and MOFs Featuring this compound
| Coordination Polymer/MOF Complex | Metal Center | Ligand | Structural Description |
| {[Cd7Cl2(5BT)12(H2O)2]} (3a) | Cadmium (Cd) | 5-butyl-tetrazole (5BT) | Constructed from 2D Cd-5BT wheel layers and halogen linkers acs.org. |
| {[Cd7Br2(5BT)12(H2O)2]} (3b) | Cadmium (Cd) | 5-butyl-tetrazole (5BT) | Constructed from 2D Cd-5BT wheel layers and halogen linkers acs.org. |
List of Compounds Mentioned:
this compound (C₅H₁₀N₄)
5-butyl-tetrazole (5BT)
Cadmium (Cd)
5-methyl-tetrazole (5MT)
5-amino-tetrazole (5AT)
N,N-Bis(1H-tetrazole-5-yl)-amine (H₂bta)
1-butyl-1H-tetrazol-5-amine
Emerging Research Frontiers and Future Perspectives in 5 Butyl 1h Tetrazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 5-substituted-1H-tetrazoles, including the 5-butyl variant, is undergoing a significant transformation towards greener and more sustainable practices. Historically, the [3+2] cycloaddition of nitriles with azide (B81097) sources has been the most common route. However, traditional methods often rely on hazardous reagents like hydrazoic acid or toxic organotin compounds, such as tributyltin chloride, which generate significant environmental waste.
Recent research has focused on developing safer and more efficient alternatives. One major advancement is the use of environmentally benign catalysts. For instance, cupric sulfate (B86663) pentahydrate (CuSO₄·5H₂O) has been successfully employed as an inexpensive and readily available catalyst for the cycloaddition of nitriles with sodium azide in DMSO, offering good to excellent yields and short reaction times. Similarly, various zinc salts have been shown to effectively catalyze the reaction in water, a green solvent.
Another key area of development is the implementation of multicomponent reactions (MCRs). MCRs, such as the Ugi-azide reaction, allow for the construction of complex tetrazole derivatives in a single step from multiple starting materials, enhancing efficiency and reducing waste. Novel strategies involve using diversely protected tetrazole aldehydes as building blocks in these reactions, which avoids the late-stage introduction of the tetrazole ring and the associated hazardous reagents. The use of aqueous media or biphasic systems like toluene/water can further improve the environmental profile of these syntheses.
Energy-efficient techniques are also being explored. Microwave-assisted synthesis has been shown to significantly reduce reaction times for the conversion of nitriles into 5-substituted 1H-tetrazoles, often from hours to minutes, while improving yields. Furthermore, a significant step towards sustainability is the development of processes that allow for the recycling and reuse of catalysts and reagents. A notable example is a method for recycling tributyltin chloride from its hydroxide (B78521) by-product, which significantly reduces toxic tin waste without compromising the high yields characteristic of the organotin route.
| Parameter | Traditional Methodologies | Novel & Sustainable Methodologies |
|---|---|---|
| Azide Source/Reagent | Hydrazoic acid (highly toxic, explosive); Tributyltin azide (toxic tin waste) | Sodium azide with benign catalysts; Ionic liquids (e.g., [bmim]N₃) |
| Catalysts | Often stoichiometric, toxic reagents (e.g., organotins) | Catalytic amounts of benign metals (e.g., CuSO₄, ZnCl₂); Heterogeneous catalysts; Nanoparticles rsc.orgnih.govrsc.org |
| Solvents | Aprotic polar solvents (e.g., DMF) | Water; Biphasic systems (toluene/water); Solvent-free conditions uni-muenchen.deazaruniv.ac.ir |
| Energy Input | Conventional heating (often prolonged) | Microwave irradiation (rapid heating, shorter times) rsc.orgthieme-connect.com |
| Strategy | Two-component cycloaddition | Multicomponent reactions (MCRs); Use of tetrazole building blocks; Catalyst recycling azaruniv.ac.iralfa-chemistry.comacs.org |
Exploration of Unconventional Reactivity under Extreme Conditions
Investigating the behavior of 5-butyl-1H-tetrazole under extreme conditions—such as high temperature, high pressure, and intense light—unveils unconventional reaction pathways and provides insights into the fundamental stability and reactivity of the tetrazole ring.
High-Temperature and Flow Chemistry: Studies on 5-substituted-1H-tetrazoles have revealed intriguing high-temperature reactivity. For example, the decomposition of 5-benzhydryl-1H-tetrazole at temperatures around 240°C is relatively slow under standard batch microwave conditions, requiring over eight hours. nih.gov However, when the same reaction is conducted in a continuous flow microreactor that utilizes direct electric resistance heating, the decomposition rate increases by two orders ofmagnitude, with the reaction completing in under 10 minutes at 220°C. nih.govnih.gov This dramatic acceleration points to unique catalytic or energetic effects specific to certain high-temperature flow setups, suggesting that such conditions could be harnessed for controlled ring-opening or transformation reactions. nih.gov For some substrates, continuous flow synthesis can be performed at temperatures up to 260°C without significant decomposition. nih.gov
High-Pressure Chemistry: The parent compound, 1H-tetrazole, exhibits significant changes under extreme pressure. acs.org Studies have shown that it undergoes a phase transition at pressures above 2.6 GPa and can reversibly polymerize at pressures below 100 GPa. acs.org This polymerization is thought to occur through the formation of intermolecular carbon-nitrogen bonds, rather than nitrogen-nitrogen bonds. acs.org Such high-pressure behavior suggests that the this compound could potentially be forced into novel polymeric structures with unique material properties, such as high energy density.
Photochemistry: The photochemical behavior of tetrazoles is another frontier of active research. Upon UV irradiation, tetrazole derivatives typically undergo cleavage of the heterocyclic ring with the extrusion of molecular nitrogen (N₂). researchgate.netnih.gov The nature of the resulting products is highly dependent on the substituents and the reaction environment. For instance, photolysis of matrix-isolated tetrazole can yield highly reactive intermediates like nitrilimine, as well as more stable products such as diazomethane (B1218177) and cyanamide (B42294). researchgate.net In solution, the photolysis of 5-alkoxy tetrazoles can lead to the formation of different heterocyclic systems, such as 1,3-oxazines. researchgate.netrug.nl This light-induced reactivity opens the door for using the tetrazole moiety as a photolabile protecting group or as a precursor for generating reactive intermediates in organic synthesis.
| Condition | Tetrazole Derivative | Observed Outcome | Potential Application |
|---|---|---|---|
| High Temperature (Flow Reactor) | 5-Benzhydryl-1H-tetrazole | Dramatically accelerated decomposition (rate increased by ~100x) nih.govnih.gov | Controlled ring transformations; Rapid synthesis of derivatives |
| High Pressure (~100 GPa) | 1H-Tetrazole (parent) | Reversible polymerization via C-N bond formation acs.org | Synthesis of novel high-energy-density materials |
| UV Irradiation (Photolysis) | 5-Allyloxy-1-aryl-tetrazoles | N₂ extrusion and formation of 1,3-oxazines researchgate.netrug.nl | Photochemical synthesis of new heterocyclic systems |
| UV Irradiation (Matrix Isolation) | 1H-Tetrazole (parent) | Formation of nitrilimine, diazomethane, cyanamide researchgate.net | Generation of highly reactive species for mechanistic studies |
Advanced Computational Modeling for Predictive Design
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of tetrazole compounds, including this compound. These methods provide insights that are often difficult to obtain through experiments alone, accelerating the design of new molecules with desired properties.
One of the primary applications of computational modeling is the elucidation of reaction mechanisms. Density Functional Theory (DFT) calculations are used to map out the energy landscapes of chemical reactions, helping to validate or predict the most likely pathways. For example, DFT has been used to study the photodegradation mechanisms of tetrazolone derivatives, providing a theoretical basis for experimentally observed products. nih.gov It has also been used to analyze the electronic effects of substituents on the geometry and stability of tetrazole precursors, offering insights into reaction kinetics. researchgate.net
Computational models are also crucial for predicting the physicochemical properties of tetrazole derivatives. Analysis of data from the Cambridge Structural Database (CSD) reveals detailed information about the intermolecular interactions of 5-substituted 1H-tetrazoles. beilstein-journals.orgresearchgate.net These studies show that the tetrazole ring is an effective hydrogen bond acceptor (at the sp² nitrogen atoms) and donor (at the N-H position), and can participate in π-π stacking interactions. nih.govbeilstein-journals.orgacs.org This understanding is fundamental to its use as a bioisostere for carboxylic acids in drug design, as it helps predict how a molecule will interact with biological targets like proteins. beilstein-journals.orgacs.org
In the context of drug discovery, molecular docking and molecular dynamics simulations are powerful predictive tools. These techniques model the interaction between a potential drug molecule (ligand) and its biological target (receptor). For 5-substituted 1H-tetrazole derivatives, docking studies have been used to predict binding energies and identify key interactions within a protein's active site. rsc.org Furthermore, in silico models are employed to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to design molecules with better pharmacokinetic profiles from the outset. rsc.org
| Computational Method | Application Area | Predicted/Elucidated Information |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanisms | Photodegradation pathways; Electronic effects on transition states nih.govresearchgate.net |
| Cambridge Structural Database (CSD) Analysis | Intermolecular Interactions | Hydrogen bonding capabilities (donor/acceptor sites); π-π stacking potential beilstein-journals.orgresearchgate.net |
| Molecular Docking | Drug Design & Bioactivity | Binding affinity and orientation in protein active sites rsc.org |
| Molecular Dynamics (MD) Simulations | Ligand-Receptor Stability | Stability and dynamics of the ligand-protein complex over time rsc.org |
| In Silico ADME Prediction | Pharmacokinetics | Absorption, distribution, metabolism, and excretion properties rsc.org |
Integration of this compound into Hybrid Material Systems
The unique chemical properties of the tetrazole ring make it an excellent building block for the creation of advanced hybrid materials, such as metal-organic frameworks (MOFs) and energetic polymers. The integration of the this compound moiety into these systems is a promising frontier for developing materials with tailored functionalities.
Metal-Organic Frameworks (MOFs): Tetrazole derivatives are highly effective ligands in coordination chemistry. nih.gov The four nitrogen atoms of the ring can coordinate with metal ions in numerous bridging modes, facilitating the construction of stable, porous, and multidimensional frameworks. rsc.orgalfa-chemistry.com By functionalizing a linker molecule with a this compound group, it is possible to design MOFs with specific properties. The butyl group can influence the framework's porosity and hydrophobicity, which is relevant for applications in gas storage and separation. rsc.orgalfa-chemistry.com The high density of nitrogen atoms provided by the tetrazole rings on the pore surfaces can create preferential binding sites for molecules like CO₂, making these materials promising for carbon capture applications. rsc.org The thermal and chemical stability often endowed by strong metal-nitrogen bonds is another key advantage of tetrazole-based MOFs. acs.org
Energetic Polymers and Materials: The high nitrogen content and positive heat of formation of the tetrazole ring make it an "explosophore," a functional group that imparts energetic properties to a molecule. nih.gov This has led to significant interest in tetrazole-containing polymers as next-generation energetic materials and binders for propellants and explosives. uni-muenchen.deazaruniv.ac.ir Polymers such as polyvinyl tetrazole, synthesized from polyacrylonitrile, are being investigated as high-energy-density materials. azaruniv.ac.irtandfonline.com The incorporation of a this compound unit, either as a pendant group on a polymer backbone or as part of a monomer for polymerization, could be used to tune the energetic performance, thermal stability, and mechanical properties of the resulting material. For example, energetic coordination polymers have been synthesized using tetrazole-based ligands, creating materials that are being explored as "green" replacements for traditional lead-based explosives. acs.orgnih.gov
Unexplored Derivatization Strategies and Chemical Transformations
Beyond established synthetic routes, the future of this compound chemistry lies in exploring novel derivatization strategies and chemical transformations that can unlock new molecular architectures and applications.
"Click" and Bioorthogonal Chemistry: While the [3+2] cycloaddition to form tetrazoles is considered a "click" reaction, the tetrazole ring itself can participate in other click-type transformations. mdpi.com Of particular interest is the tetrazole-alkene "photoclick" reaction. nih.gov In this process, UV light triggers the tetrazole to extrude N₂ and form a highly reactive nitrile imine intermediate, which then rapidly reacts with an alkene. researchgate.netnih.gov This allows the this compound to be covalently linked to other molecules in a spatially and temporally controlled manner, a powerful tool for materials science and chemical biology. However, the reactivity of the nitrile imine with other biological nucleophiles must be considered when designing bioorthogonal systems. researchgate.netnih.gov
Multicomponent Reactions as a Derivatization Tool: Multicomponent reactions (MCRs) are not only useful for the de novo synthesis of tetrazole rings but also hold potential for their derivatization. A functionalized this compound, for example, one bearing an aldehyde group, could serve as a key building block in subsequent Passerini or Ugi reactions. beilstein-journals.org This strategy would allow for the rapid assembly of highly complex and diverse molecular scaffolds that incorporate the 5-butyl-tetrazole core, providing a powerful method for generating libraries of compounds for drug discovery or materials science. beilstein-journals.orgacs.orgnih.gov
Novel N-Derivatization and Ring Transformations: New methods for forming bonds at the nitrogen atoms of the tetrazole ring are emerging. For instance, metal-free, catalyzed N-alkylation and N-arylation reactions using various peroxides as the alkyl or aryl source offer an alternative to traditional methods using alkyl halides. organic-chemistry.org Furthermore, exploring controlled ring transformations could convert the stable tetrazole core into other heterocyclic systems. The degradative acylation of 5-substituted tetrazoles to form 1,3,4-oxadiazoles, a reaction sometimes observed as a side process, could be optimized as a deliberate synthetic strategy. Additionally, electrochemical methods are being developed for the denitrogenation of tetrazoles at room temperature, providing a mild way to convert them into primary amine-containing heterocycles, a transformation that typically requires high temperatures and transition-metal catalysts. acs.org
Q & A
Basic: What are the most efficient synthetic routes for 5-butyl-1H-tetrazole, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of 5-substituted tetrazoles like this compound can be optimized using catalytic systems such as Nano-TiCl₄·SiO₂ (solvent-free conditions) or TBAF (tetrabutylammonium fluoride) under mild conditions. For example:
- Nano-TiCl₄·SiO₂ facilitates cycloaddition between nitriles and sodium azide at 80–100°C, achieving yields >85% with reduced reaction times .
- TBAF-catalyzed synthesis in solventless conditions (e.g., 60°C, 6–8 hours) minimizes byproducts and simplifies purification .
Critical factors include temperature control (exothermic reactions may degrade products) and stoichiometric ratios (excess NaN₃ ensures complete conversion). Purity can be confirmed via ¹H NMR and HPLC , with discrepancies in yields often arising from incomplete azide incorporation .
Advanced: How can regioselectivity challenges in alkylation reactions of 5-substituted tetrazoles be addressed to favor the 1H-tautomer?
Methodological Answer:
Regioselectivity in alkylation (e.g., benzylation) is influenced by substrate electronics and catalyst choice . For this compound derivatives:
- Electron-withdrawing groups on the tetrazole ring favor alkylation at the N1 position (1H-tautomer) due to reduced electron density at N2 .
- Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) in biphasic systems (CH₂Cl₂/H₂O) enhance selectivity for the 1H-isomer by stabilizing the transition state .
Contradictions in literature data often stem from solvent polarity variations (e.g., DMF vs. THF) or counterion effects (e.g., K⁺ vs. Na⁺ in azide precursors). DFT calculations (e.g., MP2/aug-cc-pVDZ) can predict tautomeric preferences and guide experimental design .
Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Methodological Answer:
- Multinuclear NMR (¹H, ¹³C, ¹⁵N): Resolves tautomeric forms and substituent effects. For 5-substituted tetrazoles, ¹⁵N NMR distinguishes N1 vs. N2 alkylation via shifts at δ 150–200 ppm .
- X-ray diffraction (XRD): Low-temperature single-crystal XRD (e.g., P21/c space group) confirms hydrogen bonding patterns and lattice stability. For example, β angles >120° in monoclinic systems indicate steric strain from the butyl chain .
- Vibrational spectroscopy (IR/Raman): The absence of a ν(NH) stretch ~3200 cm⁻¹ confirms N1-alkylation, while ν(C=N) at ~1600 cm⁻¹ validates tetrazole ring integrity .
Basic: What safety protocols are essential when handling this compound derivatives due to their potential energetic properties?
Methodological Answer:
- Sensitivity testing: Follow BAM standards using a drophammer (>10 J impact sensitivity indicates high risk) and ESD testing (>0.1 mJ thresholds) .
- Thermal stability: DSC analysis identifies exothermic decomposition peaks. For 5-azido analogs, decomposition above 150°C necessitates inert-atmosphere handling .
- Controlled crystallization: Avoid shock-sensitive polymorphs by slow cooling (1–2°C/min) in ethanol/water mixtures .
Advanced: What strategies resolve contradictions in reported synthetic yields for 5-substituted tetrazoles under varying catalytic systems?
Methodological Answer:
Discrepancies often arise from:
- Catalyst leaching in nano-TiCl₄·SiO₂ systems, which reduces recyclability. ICP-MS analysis of reaction filtrates quantifies Ti loss .
- Moisture sensitivity in TBAF-mediated reactions: Anhydrous conditions (molecular sieves) improve yields from 70% to >90% .
- Azide purity: Commercial NaN₃ often contains carbonate impurities; recrystallization from liquid ammonia enhances reactivity . Cross-validation via HPLC-MS identifies side products (e.g., triazoles) that skew yield calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
